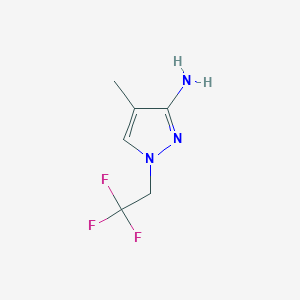
4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
描述
4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H8F3N3 and its molecular weight is 179.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative with the molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing available data from various studies.
Structural Characteristics
The compound's structure can be represented by the following SMILES notation: CC1=CN(N=C1N)CC(F)(F)F. Its molecular weight is approximately 179.14 g/mol, and it has been characterized by various analytical techniques including NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A notable finding is that compounds with similar structures have shown sub-micromolar antiproliferative activity against various cancer cell lines. For instance, a related pyrazole derivative demonstrated a GI50 value ranging from 0.127 to 0.560 µM across 13 cancer cell lines .
The mechanism of action for pyrazole derivatives typically involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, certain pyrazole compounds have been reported to inhibit CDK2 with a Ki value as low as 0.005 µM, leading to cell cycle arrest and apoptosis in cancer cells . The ability to induce apoptosis through the modulation of retinoblastoma protein phosphorylation suggests a targeted approach for cancer therapy.
Table 1: Summary of Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | IC50/ Ki Value | Target |
|---|---|---|---|
| Compound 15 | CDK2 Inhibition | 0.005 µM | CDK2 |
| Compound X | Antiproliferative | 0.127–0.560 µM | Various Cancer Cell Lines |
| Compound Y | Anti-inflammatory | Not specified | LPS-induced NO production |
Note : The specific activities of this compound remain less documented in literature compared to other derivatives.
Synthesis and Derivative Studies
The synthesis of pyrazole derivatives often involves multi-step reactions starting from readily available precursors. For example, the introduction of trifluoroethyl groups has been shown to enhance biological activity by increasing lipophilicity and altering electronic properties.
Table 2: Synthesis Pathways for Pyrazole Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazine + Ketone | Pyrazole Intermediate |
| 2 | Trifluoroethylation | This compound |
属性
IUPAC Name |
4-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-4-2-12(11-5(4)10)3-6(7,8)9/h2H,3H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCVGVAIMJVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















